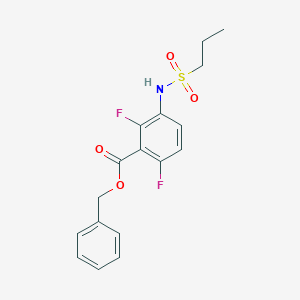
Benzyl 2,6-difluoro-3-(propane-1-sulfonamido)benzoate
Descripción general
Descripción
Benzyl 2,6-difluoro-3-(propane-1-sulfonamido)benzoate (BDPB) is an organic compound with the linear formula C17H17F2NO4S . It contains a total of 42 atoms, including 17 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, 1 Sulfur atom, and 2 Fluorine atoms . BDPB has shown promising results in scientific experiments for its potential applications in various fields such as biomaterials, biotechnology, and drug delivery systems.
Molecular Structure Analysis
The molecular weight of Benzyl 2,6-difluoro-3-(propane-1-sulfonamido)benzoate is 369.4 g/mol. The compound’s structure is composed of a benzyl group attached to a benzoate group, which is further substituted with difluoro and propane-1-sulfonamido groups .Chemical Reactions Analysis
The specific chemical reactions involving Benzyl 2,6-difluoro-3-(propane-1-sulfonamido)benzoate are not provided in the search results. More detailed information might be found in specific scientific literature or databases .Aplicaciones Científicas De Investigación
Synthesis Techniques and Characterization of Benzyl 2,6-difluoro-3-(propane-1-sulfonamido)benzoate Derivatives:
- An efficient method for synthesizing related compounds such as 1-(trifluoromethylsulfonamido)propan-2-yl benzoates has been described. These compounds were characterized using advanced spectroscopy techniques, indicating the robustness of the synthetic method and the structural integrity of the products (Gómez-García et al., 2017).
- The preparation of 1-aryl-2,2-difluoro enol esters from α-(phenylsulfonyl)-difluoromethylated benzoates highlights a pathway to synthesize structurally related compounds. The stability and potential of these compounds as fluorinated building blocks have been emphasized (Zhang, Li, & Hu, 2007).
Applications in Polymer and Material Science
Liquid-Crystalline Polysiloxanes Synthesis:
- The synthesis of chiral liquid-crystalline polysiloxanes containing fluorinated units and sulfonic acid groups reveals the influence of these units on the liquid-crystalline properties. This research contributes to the understanding of how such molecular structures affect material characteristics (Meng et al., 2008).
Proton Exchange Membranes for Fuel Cells:
- Novel sulfonated poly(arylene ether) copolymers, potentially based on similar sulfonate structures, were synthesized for use in proton exchange membranes (PEMs). These polymers demonstrated promising characteristics such as good oxidative and dimensional stability and high proton conductivity, indicating their potential for fuel cell applications (Pang et al., 2008).
Catalytic and Chemical Transformations
Green Synthesis of Sulfonamides:
- A green and efficient method for synthesizing sulfonamides was developed, showcasing the potential of environmentally friendly chemical transformations. This method could be relevant for reactions involving similar sulfonamide structures (Shi et al., 2009).
Benzyl Etherification and Sulfonamide Reactions:
- Various studies have explored the catalytic activities in reactions involving benzyl alcohols and sulfonamides, which are structurally related to Benzyl 2,6-difluoro-3-(propane-1-sulfonamido)benzoate. These studies highlight the compound's potential in facilitating or undergoing various organic transformations (Kawada et al., 2002).
Safety And Hazards
Propiedades
IUPAC Name |
benzyl 2,6-difluoro-3-(propylsulfonylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO4S/c1-2-10-25(22,23)20-14-9-8-13(18)15(16(14)19)17(21)24-11-12-6-4-3-5-7-12/h3-9,20H,2,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYMHSYQVJAYIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)OCC2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2,6-difluoro-3-(propane-1-sulfonamido)benzoate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

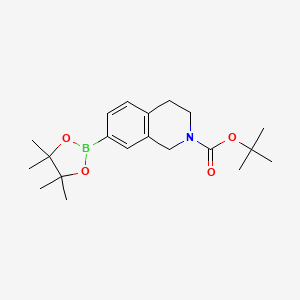
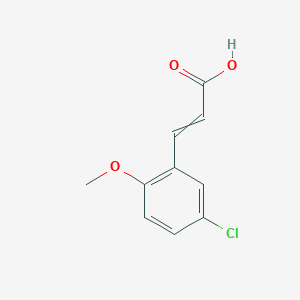
![N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5'-bipyrimidine]-2',6-diamine](/img/structure/B1394522.png)
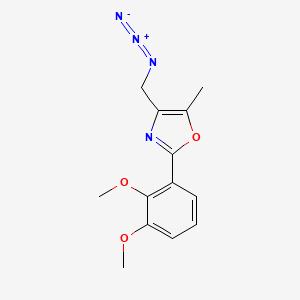
![5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1394526.png)
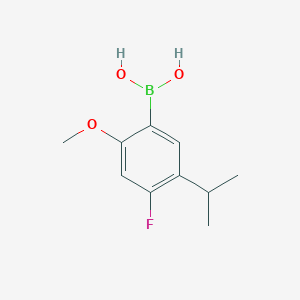

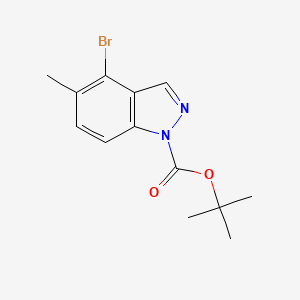
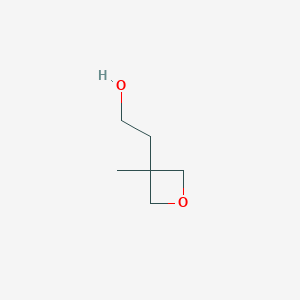
![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1394536.png)
![1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1394537.png)
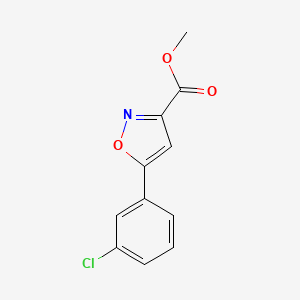
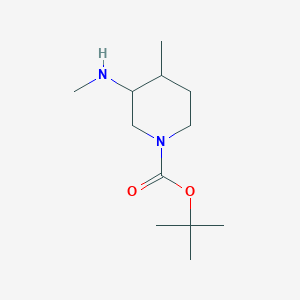
![2-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B1394542.png)